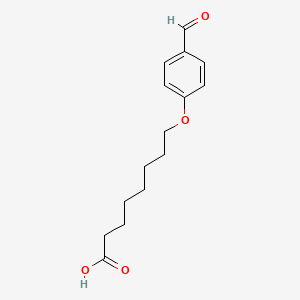

8-(4-Formylphenoxy)octanoic acid

Description

8-(4-Formylphenoxy)octanoic acid is a medium-chain fatty acid derivative featuring a phenoxy group substituted with a formyl moiety at the para position. This compound combines the hydrophobic octanoic acid backbone with a reactive aldehyde group, making it valuable in polymer chemistry and materials science. The formyl group enables participation in condensation reactions, such as Schiff base formation, which is critical for synthesizing crosslinked polymers or functionalized biomaterials .

Properties

IUPAC Name |

8-(4-formylphenoxy)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10,12H,1-6,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQJIOUVVWOXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Formylphenoxy)octanoic acid typically involves the reaction of 4-formylphenol with octanoic acid under specific conditions. One common method includes the esterification of 4-formylphenol with octanoic acid in the presence of a catalyst such as sulfuric acid, followed by hydrolysis to yield the desired product. Another approach involves the use of continuous flow ozonolysis of cardanol, which produces 8-(4-formylphenoxy)octanal as an intermediate, which can then be oxidized to form 8-(4-Formylphenoxy)octanoic acid .

Industrial Production Methods

Industrial production of 8-(4-Formylphenoxy)octanoic acid may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow techniques can enhance the efficiency and safety of the production process, minimizing the risk of side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

8-(4-Formylphenoxy)octanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 8-(4-Carboxyphenoxy)octanoic acid.

Reduction: 8-(4-Hydroxyphenoxy)octanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

8-(4-Formylphenoxy)octanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems, particularly in the study of fatty acid metabolism and transport.

Medicine: Explored for its potential therapeutic applications, including its use as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and plasticizers

Mechanism of Action

The mechanism of action of 8-(4-Formylphenoxy)octanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy group can interact with cellular membranes and proteins, potentially affecting their function. The octanoic acid chain can be metabolized by fatty acid oxidation pathways, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy Substituents

2.1.1. 8-(para-Methylphenoxy)octanoic Acid

- Structure: A methyl group replaces the formyl moiety at the para position of the phenoxy ring.

- Applications: Serves as a carbon source for Pseudomonas putida to produce PHAs containing methylphenoxy groups. These polymers exhibit tailored mechanical properties for biomedical applications .

- Key Difference: The methyl group lacks the aldehyde’s reactivity, limiting its use in covalent bonding compared to 8-(4-formylphenoxy)octanoic acid.

2.1.2. 8-(4-Chlorophenoxy)-2-methylidene-octanoic Acid

- Structure: Contains a chloro-substituted phenoxy group and a methylidene group on the carbon chain.

- Properties: The electron-withdrawing chlorine atom enhances stability, while the methylidene group may influence stereochemical interactions.

2.1.3. 8-(4-Bromophenyl)-8-oxooctanoic Acid

- Structure : Features a brominated phenyl ring and an oxo group at the eighth carbon.

- Applications : Acts as a chemical intermediate in organic synthesis. The oxo group enables ketone-specific reactions, such as reductions or nucleophilic additions .

Derivatives with Pharmacological Activity

2.2.1. 8-[(1H-Benzotriazol-1-yl)amino]octanoic Acid (8-BOA)

- Structure: A benzotriazole amino group replaces the phenoxy moiety.

- Applications : Selective inhibitor of cytochrome P450 4Z1 (CYP4Z1), a target in cancer therapy. Undergoes β-oxidation in vivo, enhancing inhibitory effects .

- Key Difference : The nitrogen-rich heterocycle confers specificity for enzyme inhibition, unlike the aldehyde-mediated reactivity of the target compound.

2.2.2. Enantiomers of 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic Acid

- Structure : Combines sulfonamide and pyridinyl groups.

- Applications : Dual thromboxane receptor antagonists and synthase inhibitors (IC50 = 2–30 nM). Enantiomers exhibit similar potency and bioavailability to racemic mixtures .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Reactivity: The formyl group in 8-(4-formylphenoxy)octanoic acid facilitates covalent modifications, such as imine formation, which is absent in methyl- or chloro-substituted analogues .

- Biological Effects: Unlike octanoic acid, which disrupts bone homeostasis, phenoxy-substituted derivatives likely exhibit distinct metabolic fates due to reduced β-oxidation efficiency .

- Pharmacological Specificity: Sulfonamide and benzotriazole derivatives target enzymes (e.g., thromboxane synthase, CYP4Z1) via non-covalent interactions, contrasting with the aldehyde’s covalent reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(4-Formylphenoxy)octanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-formylphenol with octanoic acid derivatives. A common approach is esterification followed by oxidation. For example, ethyl esters of structurally analogous compounds (e.g., Ethyl 8-(4-ethylphenyl)-8-oxooctanoate) are synthesized via acid-catalyzed esterification, followed by oxidation of the ketone to a carboxylic acid using KMnO₄ or CrO₃ under controlled pH . Key factors include solvent polarity (e.g., methanol vs. ether), temperature (reflux conditions for esterification), and stoichiometric ratios to minimize side reactions. Purity is optimized via column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of 8-(4-Formylphenoxy)octanoic acid post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde protons) and aromatic protons (δ ~7.5–8.0 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ~1680 cm⁻¹ for the formyl group) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (expected [M-H]⁻ at m/z 277.1 for C₁₅H₁₈O₄) .

Q. What safety protocols are critical when handling 8-(4-Formylphenoxy)octanoic acid in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Follow EPA guidelines for organic waste .

- Emergency Measures : For spills, absorb with inert material (e.g., vermiculite) and rinse with water. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory data in the biological activity of 8-(4-Formylphenoxy)octanoic acid derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 1–100 µM) to account for non-linear effects .

- Replicate Experiments : Use triplicate samples and independent cell lines (e.g., MCF-7, HeLa) to verify reproducibility .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target interactions that may explain variability .

Q. What computational strategies predict the reactivity of 8-(4-Formylphenoxy)octanoic acid in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO or water) using GROMACS to assess stability and aggregation tendencies .

- SAR Modeling : Use QSAR tools (e.g., MOE) to correlate substituent effects (e.g., formyl vs. acetyl groups) with reactivity .

Q. What are the challenges in designing in vivo studies for 8-(4-Formylphenoxy)octanoic acid, and how can they be mitigated?

- Methodological Answer :

- Pharmacokinetics : Administer via intraperitoneal injection in murine models and measure plasma half-life using LC-MS. Adjust doses based on clearance rates .

- Toxicity Screening : Conduct acute toxicity tests (OECD 423) at 300–2000 mg/kg doses. Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

- Bioavailability Enhancement : Formulate with cyclodextrins or liposomes to improve solubility and tissue penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for 8-(4-Formylphenoxy)octanoic acid?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm) .

- Temperature Control : Measure solubility at 25°C vs. 37°C to assess thermodynamic stability. Use the van’t Hoff equation to calculate enthalpy changes .

- Impurity Check : Analyze batches via GC-MS to rule out residual solvents (e.g., ethyl acetate) that artificially alter solubility .

Experimental Design Considerations

Q. What factorial design parameters optimize the synthesis of 8-(4-Formylphenoxy)octanoic acid derivatives for high-throughput screening?

- Methodological Answer :

- Variables : Catalyst type (H₂SO₄ vs. p-TsOH), reaction time (6–24 hrs), and molar ratios (1:1 to 1:3 phenol:octanoic acid).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions and predict optimal conditions (e.g., 12 hrs, 1:2.5 ratio) .

- Automation : Employ robotic liquid handlers for parallel reactions and UPLC for rapid purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.